molecular formula C11H17NO B8702110 Benzenamine, N,N-diethyl-2-methoxy- CAS No. 64346-70-9

Benzenamine, N,N-diethyl-2-methoxy-

Cat. No.: B8702110
CAS No.: 64346-70-9
M. Wt: 179.26 g/mol
InChI Key: GUJDZOJYUAUENA-UHFFFAOYSA-N
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Description

Benzenamine, N,N-diethyl-2-methoxy- (CAS No. 64346-70-9) is a substituted aniline derivative with a methoxy group at the 2-position and diethylamino groups attached to the nitrogen atom. Its molecular formula is C₁₁H₁₇NO, yielding a molecular weight of 179.26 g/mol. This compound belongs to the class of aromatic amines, which are widely used in pharmaceuticals, agrochemicals, and materials science. The methoxy group enhances electron density in the aromatic ring, while the diethyl substituents influence steric and electronic properties, affecting reactivity and biological activity.

Properties

CAS No.

64346-70-9

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

N,N-diethyl-2-methoxyaniline

InChI

InChI=1S/C11H17NO/c1-4-12(5-2)10-8-6-7-9-11(10)13-3/h6-9H,4-5H2,1-3H3

InChI Key

GUJDZOJYUAUENA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=CC=C1OC

Origin of Product

United States

Comparison with Similar Compounds

2-Methoxybenzenamine (o-Anisidine)

  • Structure: C₇H₉NO, molecular weight 123.15 g/mol (simpler structure without alkylation at the nitrogen).
  • Key Differences: Substituents: Lacks N,N-diethyl groups, making it less sterically hindered and more polar. Applications: Primarily used in dye synthesis and as a corrosion inhibitor. Toxicity: Known carcinogen (Category 1B under EU CLP).
  • Synthesis : Prepared via direct methoxylation of aniline, unlike the diethyl derivative, which requires alkylation steps.

2-Methoxy-N,N-Dimethylbenzenamine

  • Structure: C₉H₁₃NO, molecular weight 151.20 g/mol.
  • Thermodynamics: Lower molecular weight and reduced hydrophobicity may result in distinct partition coefficients (logP) and vapor pressure. Synthesis: Achieved via methylation of 2-methoxybenzenamine using methyl halides, whereas diethylation requires longer-chain alkylating agents (e.g., 1-iodoethane).

N,N-Diethyl-3-Methylbenzamide

  • Structure: C₁₂H₁₇NO, molecular weight 191.27 g/mol.
  • Key Differences: Functional Groups: Contains a benzamide backbone instead of an aniline core, altering electronic properties and hydrogen-bonding capacity. Applications: Used as an insect repellent (e.g., DEET), highlighting the role of diethylamino groups in enhancing lipid solubility and bioactivity.

Physicochemical and Pharmacological Insights

Lipophilicity and Bioavailability

  • Diethyl vs.
  • Methoxy Position : The 2-methoxy group directs electrophilic substitution to the 5-position, influencing reactivity in synthetic pathways.

Thermochemical Stability

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